4-Keto Ibutilide

USP Reference Standard Impurity Profiling Pharmaceutical Analysis

ANDA submissions for ibutilide fumarate require precise impurity profiling per USP monographs-generic substitution with ibutilide free base or other related compounds is scientifically invalid and fails regulatory compliance. • USP-designated Related Compound B (CAS 160087-98-9) for ibutilide fumarate impurity profiling and pharmacopeial system suitability testing • Distinct C4 ketone/4-hydroxy oxidation state ensures correct chromatographic resolution vs. ibutilide free base (CAS 122647-32-9) and Related Compound A (CAS 100632-58-4) • Supplied with full characterization data compliant with ICH impurity guidelines; supports AMV, QC release testing, and stability-indicating method validation

Molecular Formula C20H34N2O4S
Molecular Weight 398.57
CAS No. 160087-98-9
Cat. No. B601726
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Keto Ibutilide
CAS160087-98-9
Synonyms4-Keto Ibutilide;  (±)-N-Ethyl-N-heptyl-γ-hydroxy-4-[(Methylsulfonyl)aMino]benzenebutanaMide;  N-Ethyl-N-heptyl-γ-hydroxy-4-[(methylsulfonyl)amino]benzenebutanamide; 
Molecular FormulaC20H34N2O4S
Molecular Weight398.57
Structural Identifiers
SMILESCCCCCCCN(CC)C(=O)CCC(C1=CC=C(C=C1)NS(=O)(=O)C)O
InChIInChI=1S/C20H34N2O4S/c1-4-6-7-8-9-16-22(5-2)20(24)15-14-19(23)17-10-12-18(13-11-17)21-27(3,25)26/h10-13,19,21,23H,4-9,14-16H2,1-3H3
Commercial & Availability
Standard Pack Sizes10 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Keto Ibutilide (CAS 160087-98-9): Chemical Identity, USP Designation, and Procurement Relevance


4-Keto Ibutilide (CAS 160087-98-9) is chemically N-ethyl-N-heptyl-4-hydroxy-4-[4-(methanesulfonamido)phenyl]butanamide (molecular formula C₂₀H₃₄N₂O₄S, molecular weight 398.56), an oxidation-state variant of the class III antiarrhythmic agent ibutilide. It is designated as Ibutilide USP Related Compound B and recognized as one of eight hepatic metabolites of ibutilide formed via ω-oxidation followed by sequential β-oxidation [1]. The compound exists as a racemic mixture containing a stereogenic center at the secondary alcohol-bearing carbon [2]. Its primary procurement contexts include USP compendial reference standard applications, impurity profiling in ANDA submissions, and use as a synthetic intermediate in the preparation of optically pure ibutilide fumarate [3].

Why 4-Keto Ibutilide Cannot Be Substituted with Ibutilide or Its Reduced Impurity Analogs


In the ibutilide-related compound portfolio, generic substitution is scientifically invalid because 4-Keto Ibutilide occupies a structurally and functionally distinct niche. While ibutilide free base (CAS 122647-32-9) contains a saturated side chain (molecular weight 384.58, formula C₂₀H₃₆N₂O₃S) and functions as the active pharmaceutical ingredient with Class III antiarrhythmic electrophysiologic activity [1], 4-Keto Ibutilide (CAS 160087-98-9, MW 398.56, C₂₀H₃₄N₂O₄S) is an oxidized metabolite/impurity that is one of eight metabolites formed by the liver, with only the ω-hydroxy metabolite possessing Class III activity—and this active metabolite is not 4-Keto Ibutilide [2]. This oxidation state difference (C4 ketone/4-hydroxy vs. saturated chain) fundamentally alters analytical retention behavior, mass spectrometric fragmentation, and chromatographic resolution [3]. Furthermore, 4-Keto Ibutilide is a USP-designated Related Compound B specifically required in pharmacopeial monographs for impurity profiling, whereas Ibutilide Related Compound A (CAS 100632-58-4, the 1,4-diketo analog, MW 396.54, C₂₀H₃₂N₂O₄S) and the ω-hydroxy metabolite each serve different analytical and regulatory purposes [4]. Substituting 4-Keto Ibutilide with ibutilide free base, the 1,4-diketo impurity, or any other ibutilide-related compound would compromise analytical method validation, fail USP monograph compliance, and invalidate ANDA impurity qualification data.

4-Keto Ibutilide Quantitative Differentiation Evidence: USP Specification vs. Comparator Impurities


USP Compendial Identity: 4-Keto Ibutilide as Related Compound B vs. Related Compound A

4-Keto Ibutilide (CAS 160087-98-9) is officially designated as Ibutilide USP Related Compound B, distinguishing it from Ibutilide USP Related Compound A (CAS 100632-58-4, the 1,4-diketo analog) [1]. While both are specified in the USP Ibutilide Fumarate monograph for quality control applications, their analytical behavior differs substantially: 4-Keto Ibutilide has a molecular weight of 398.56 g/mol (formula C₂₀H₃₄N₂O₄S) with one ketone moiety and one secondary alcohol group, whereas Related Compound A has a molecular weight of 396.54 g/mol (formula C₂₀H₃₂N₂O₄S) with two ketone moieties [2]. This structural distinction (mono-keto/hydroxy vs. di-keto) yields different retention times in HPLC analysis and distinct mass spectrometric fragmentation patterns, mandating compound-specific reference standards for accurate impurity identification and quantification [3].

USP Reference Standard Impurity Profiling Pharmaceutical Analysis

Oxidation State and Molecular Weight Differentiation: 4-Keto Ibutilide vs. Ibutilide Free Base

4-Keto Ibutilide (CAS 160087-98-9) is an oxidized metabolite/impurity with molecular weight 398.56 g/mol and formula C₂₀H₃₄N₂O₄S, whereas ibutilide free base (CAS 122647-32-9) is the unoxidized parent drug with molecular weight 384.58 g/mol and formula C₂₀H₃₆N₂O₃S [1]. This represents a mass difference of +13.98 g/mol (an oxygen atom addition) and a difference of two hydrogen atoms (oxidation state change) [2]. In hepatic metabolism, ibutilide undergoes ω-oxidation followed by sequential β-oxidation of the heptyl side chain, producing eight metabolites including 4-Keto Ibutilide [3]. Of these eight metabolites, only the ω-hydroxy metabolite (not 4-Keto Ibutilide) possesses Class III electrophysiologic activity similar to ibutilide [4]. The oxidation state difference between 4-Keto Ibutilide and ibutilide free base fundamentally alters reversed-phase HPLC retention (4-Keto Ibutilide is more polar due to additional oxygen functionality), MS ionization efficiency, and MS/MS fragmentation pathways, requiring distinct reference standards for accurate quantification in bioanalytical and pharmaceutical impurity methods [5].

Metabolite Analysis Impurity Quantification LC-MS Method Development

Synthetic Intermediate Application: 4-Keto Ibutilide in Asymmetric Synthesis of Optically Pure Ibutilide Fumarate

4-Keto Ibutilide (CAS 160087-98-9) serves as a key ketone intermediate in the asymmetric synthesis of optically pure ibutilide fumarate, whereas ibutilide fumarate drug substance (CAS 122647-32-9) is the final active pharmaceutical ingredient marketed as Corvert® [1]. The stereogenic center in 4-Keto Ibutilide at the carbon bearing the secondary alcohol group enables chiral resolution via enantioselective reduction of the ketone moiety using chiral catalysts (e.g., Corey-Bakshi-Shibata reagent) to yield enantiomerically enriched ibutilide [2]. Ibutilide free base exists as a racemic mixture (R- and S-ibutilide) due to this single stereogenic center; the synthesis of enantiopure ibutilide fumarate requires this ketone intermediate for asymmetric reduction [3]. Published analytical methods demonstrate that ibutilide enantiomers can be separated with a lower limit of quantitation of 0.1 ng/mL of each enantiomer in plasma using chiral derivatization with 1-naphthyl isocyanate and Pirkle column HPLC [4].

Asymmetric Synthesis Chiral Resolution Process Chemistry

Metabolite Activity Profile: 4-Keto Ibutilide vs. ω-Hydroxy Metabolite

Among the eight hepatic metabolites of ibutilide identified in urinary metabolic profiling, only one—the ω-hydroxy metabolite—has been demonstrated to possess Class III electrophysiologic activity comparable to the parent drug [1]. 4-Keto Ibutilide, which is one of these eight metabolites formed via ω-oxidation followed by sequential β-oxidation of the heptyl side chain, does NOT exhibit Class III antiarrhythmic activity [2]. The parent drug ibutilide prolongs cardiac repolarization with an elimination half-life of 6 hours (range 2-12 hours) and produces dose-dependent QT prolongation [3]. This activity differential is critical for metabolite identification studies and for distinguishing pharmacologically active metabolites from inactive metabolic byproducts. Approximately 82% of a radiolabeled [¹⁴C]-ibutilide fumarate dose (0.01 mg/kg) is excreted in urine, with only ~7% as unchanged ibutilide and the remainder as metabolites including 4-Keto Ibutilide [4].

Metabolite Profiling Electrophysiology Drug Metabolism

4-Keto Ibutilide Procurement Applications: USP Impurity Testing, ANDA Method Validation, and Chiral Synthesis


USP Compendial Impurity Reference Standard for Ibutilide Fumarate Quality Control

4-Keto Ibutilide is designated as Ibutilide USP Related Compound B and is a required reference standard in the USP Ibutilide Fumarate monograph for specified quality tests and assays [9]. Procurement is essential for pharmaceutical quality control laboratories performing impurity profiling, system suitability testing, and release testing of ibutilide fumarate drug substance and drug product. The compound is supplied with detailed characterization data compliant with regulatory guidelines and can be used for analytical method development, method validation (AMV), and Quality Control (QC) applications for Abbreviated New Drug Applications (ANDA) [7]. Typical quality specifications follow ICH impurity principles with defined reporting and qualification thresholds [8].

Bioanalytical Method Development for Ibutilide Metabolite Profiling and Pharmacokinetic Studies

4-Keto Ibutilide serves as an analytical reference standard for LC-MS/MS quantification of ibutilide metabolites in plasma, urine, and other biological matrices. Of the eight ibutilide metabolites formed via hepatic ω-oxidation and β-oxidation, 4-Keto Ibutilide is an inactive metabolite distinct from the pharmacologically active ω-hydroxy metabolite [9]. Validated HPLC methods using chiral derivatization with 1-naphthyl isocyanate and Pirkle column separation achieve lower limits of quantitation of 0.1 ng/mL per enantiomer [7]. Procurement is indicated for CROs and academic laboratories conducting ibutilide pharmacokinetic studies, drug-drug interaction assessments, or metabolite identification in clinical trial samples.

Asymmetric Synthesis of Enantiopure Ibutilide Fumarate Process Development

4-Keto Ibutilide is a ketone intermediate used in the asymmetric reduction step to prepare optically pure ibutilide fumarate [9]. The compound contains a stereogenic center at the secondary alcohol-bearing carbon, enabling enantioselective reduction using chiral catalysts (e.g., Corey-Bakshi-Shibata reagent) [7]. Procurement is relevant for process chemistry R&D laboratories developing manufacturing routes for enantiomerically pure ibutilide, chiral resolution studies, or the preparation of individual ibutilide enantiomers (R-ibutilide and S-ibutilide) for pharmacological evaluation [8].

Forced Degradation and Stability-Indicating Method Validation for Ibutilide Formulations

4-Keto Ibutilide is an oxidative degradation product of ibutilide that must be monitored in forced degradation studies and stability-indicating HPLC method validation. The oxidation state difference (C4 ketone/4-hydroxy functionality) relative to ibutilide free base produces distinct chromatographic retention and UV/fluorescence detection characteristics [9]. Procurement is indicated for pharmaceutical development laboratories conducting ICH Q1A(R2) stability studies, oxidative stress testing (hydrogen peroxide challenge), or developing stability-indicating methods for ibutilide fumarate injection formulations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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